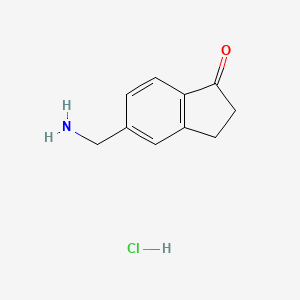

![molecular formula C22H18N6S B2771412 3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956755-42-3](/img/structure/B2771412.png)

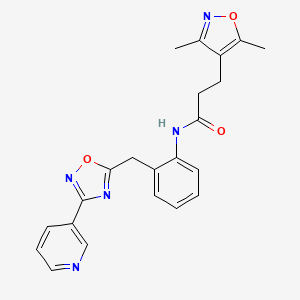

3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups including a methylsulfanyl group, phenyl groups, a pyrrole ring, a pyrazole ring, and a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the phenyl, pyrrole, pyrazole, and triazole rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the methylsulfanyl group might undergo oxidation, and the pyrrole, pyrazole, and triazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications

Antimicrobial and Antifungal Properties

The compound and its derivatives have been studied extensively for their antimicrobial and antifungal properties. Notably, compounds with similar structures have shown marked inhibition against various strains of bacteria and fungi, potentially positioning them as potent antimicrobial agents. For instance, compounds with 4-chlorophenyl, 4-aminophenyl, 4-nitrophenyl, and 3-pyridyl substituents have demonstrated significant antimicrobial efficacy, comparable to standard drugs (Reddy et al., 2010, Prakash et al., 2011, Jagadale et al., 2020, Abdelhamid et al., 2016).

Synthetic and Chemical Transformations

Various studies have explored the chemical transformations and synthesis of similar compounds. These studies emphasize the atom-economic and multicomponent approaches in the synthesis, indicating an efficient and environmentally friendly production process. For example, the iodine(III)-mediated oxidative approach has provided easy access to new compounds with promising antimicrobial activity (Prakash et al., 2011). Moreover, green, solvent-free synthesis methods have been developed, showcasing the compound's versatile chemical nature and the pursuit of sustainable chemical processes (Abdelhamid et al., 2016).

Catalytic Applications

The compound's derivatives have been investigated for their potential in catalysis, particularly in hydroamination processes. New ligands with triazolyl donor moieties have been synthesized, demonstrating the compound's versatility and potential in catalytic applications, especially in the formation of novel complexes (Hua et al., 2012).

Cytotoxic Activity

Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity. The pursuit of novel compounds with anticancer properties is evident, with some derivatives showing promising results in inhibiting cancer cell lines and providing a foundation for further research in anticancer drug development (Azab et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methylsulfanyl-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6S/c1-29-22-25-24-20(27(22)17-10-4-2-5-11-17)19-16-23-28(18-12-6-3-7-13-18)21(19)26-14-8-9-15-26/h2-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLZKGBHZVMAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

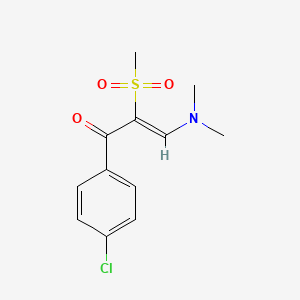

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)

![4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771333.png)

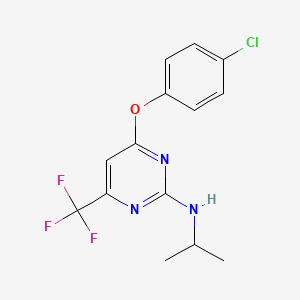

![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)

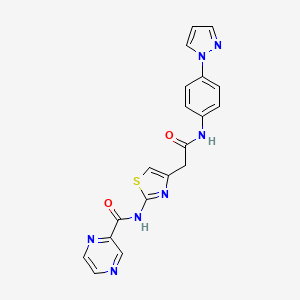

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B2771339.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)

![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)